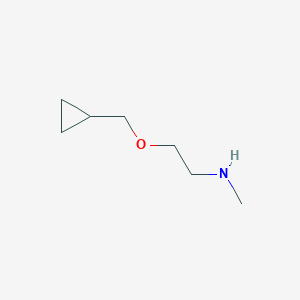

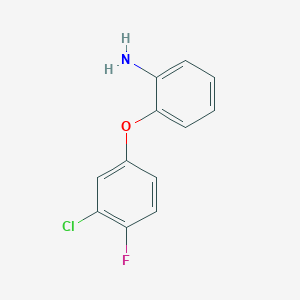

![molecular formula C7H10N2O2S2 B1328221 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide CAS No. 1114597-89-5](/img/structure/B1328221.png)

2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide" is a derivative of thieno[2,3-e]1,2-thiazine, which is a bicyclic system containing both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of thiazine derivatives that have been studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of thiazine derivatives often involves the construction of the bicyclic thiazine ring through cyclization reactions. For example, the synthesis of quaternary ammonium substituted thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides involves the incorporation of a quaternary ammonium moiety into the thiazine structure, which results in potent inhibitors of carbonic anhydrase isozymes . Similarly, the synthesis of 2,3,5,6-tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides from methyl (styrylsulfonyl)acetate demonstrates the versatility of thiazine synthesis, where different substituents can be introduced to the core structure .

Molecular Structure Analysis

The molecular structure of thiazine derivatives is characterized by the presence of a thiazine ring, which can be further modified with various functional groups. The structural analysis is often based on microanalytical and spectral data, including IR, MS, and NMR techniques. For instance, the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones involves the formation of new bicyclic derivatives, whose structures are confirmed by such spectral data .

Chemical Reactions Analysis

Thiazine derivatives can undergo a range of chemical reactions, including formylation, cyclization, and substitution reactions. The formylation of 2,3-dihydro-4H-1,4-benzo[e][1,4]thiazin-3-on-1,1-dioxide leads to novel benzothiazine derivatives . Additionally, the interaction of methyl 3-amino-2-thiophene carboxylate with orthoesters and subsequent treatment with amines or hydrazines yields thienopyrimidinones, indicating the reactivity of the ester and imidate groups in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazine derivatives are influenced by their molecular structure and the substituents present. For example, the permanent cationic charge on quaternary ammonium substituted thiazine derivatives suggests that they are membrane-impermeable, which can be an important property for their biological activity . The facile synthesis and recyclization of 2,3-dihydro-1,3-thiazin-4(1H)-ones to 2,3-dihydropyrimidin-4(1H)-ones under different conditions demonstrate the chemical versatility and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Regioselective Synthesis : This chemical compound has been utilized in the regioselective synthesis of thiophene fused sultam derivatives via iodocyclization, demonstrating its application in creating various heterocyclic rings selectively (Barange et al., 2014).

- Synthesis of Biologically Active Derivatives : It has been used as a starting material for synthesizing potentially biologically active derivatives like 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, indicating its role in medicinal chemistry (Zia-ur-Rehman et al., 2009).

- Monoamine Oxidase Inhibition : Research has also explored the synthesis and biological evaluation of 2,1-benzothiazine-2,2-dioxide derivatives for their monoamine oxidase inhibition activities (Ahmad et al., 2018).

Pharmaceutical Research

- Potential Psychotropic Drugs : Certain derivatives, such as 2H-thieno[3,4-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxides, have been synthesized as potential psychotropic agents, suggesting its significance in neuroscience research (Vega et al., 2005).

- Synthesis of Novel Benzothiazine Derivatives : Its utility in the synthesis of novel benzothiazine derivatives highlights its role in the development of new pharmaceutical compounds (Popov et al., 2013).

Drug Discovery and Development

- Low Molecular Weight Scaffold for Drug Discovery : Its derivative, hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide, is proposed as a low molecular weight scaffold in drug discovery, emphasizing its role in creating compound libraries for new drugs (Yarmolchuk et al., 2011).

- Synthesis of Anticancer Agents : Research includes the development of 2,3-diarylated 2H-benzo[e][1,2]thiazine 1,1-dioxides for inhibitory activity against MCF-7 breast cancer cells, indicating its application in cancer research (Shan et al., 2011).

Catalysis and Organic Chemistry

- Ugi Reaction Catalysis : The compound has found application in catalyzing Ugi reactions for synthesizing various organic derivatives, showcasing its versatility in organic synthesis (Mofakham et al., 2012).

Ophthalmological Applications

- Glaucoma Treatment Research : Novel 2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxides have been synthesized as potential candidates for the treatment of glaucoma, highlighting its application in ophthalmology (Chen et al., 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

The mode of action of this compound is not well-documented in the literature. Given the lack of information on its primary targets, it’s challenging to explain the compound’s interaction with its targets and any resulting changes. More research is required to elucidate these details .

Biochemical Pathways

It’s essential to conduct further studies to understand the compound’s impact on various biochemical pathways and their downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is a key factor in its pharmacological efficacy .

Eigenschaften

IUPAC Name |

2-methyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-9-4-5(8)7-6(2-3-12-7)13(9,10)11/h2-3,5H,4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRULYHJHDYQEGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(S1(=O)=O)C=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649240 |

Source

|

| Record name | 4-Amino-2-methyl-3,4-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide | |

CAS RN |

1114597-89-5 |

Source

|

| Record name | 4-Amino-2-methyl-3,4-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

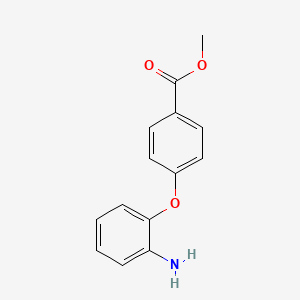

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)

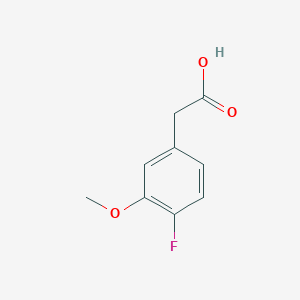

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

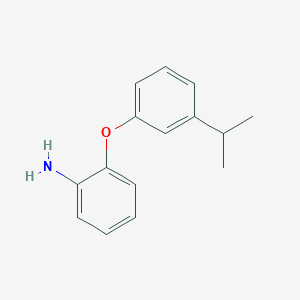

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

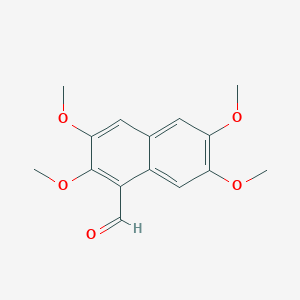

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)